1-(2-(Chloromethyl)-3-fluorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Chloromethyl)-3-fluorophenyl)propan-1-one is an organic compound with a complex structure that includes a chloromethyl group, a fluorophenyl group, and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Chloromethyl)-3-fluorophenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluorobenzaldehyde with chloromethyl methyl ether in the presence of a strong acid catalyst to form the intermediate 2-(chloromethyl)-3-fluorobenzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Chloromethyl)-3-fluorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Chloromethyl)-3-fluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)-3-fluorophenyl)propan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect various biochemical pathways and processes, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethylphenyl)propan-1-one: Similar structure but with an ethyl group instead of a chloromethyl group.
1-(2,5-Dimethylphenyl)propan-1-one: Contains two methyl groups on the phenyl ring.
1-(2-Fluorophenyl)propan-1-one: Lacks the chloromethyl group but retains the fluorophenyl and propanone groups.
Properties
Molecular Formula |
C10H10ClFO |
---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-3-fluorophenyl]propan-1-one |
InChI |
InChI=1S/C10H10ClFO/c1-2-10(13)7-4-3-5-9(12)8(7)6-11/h3-5H,2,6H2,1H3 |
InChI Key |
LMIUZZKOFGZRIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.